![molecular formula C9H6ClNO2 B169534 6-chloroquinoline-2,4(1H,3H)-dione CAS No. 138964-52-0](/img/structure/B169534.png)
6-chloroquinoline-2,4(1H,3H)-dione
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Overview
Description
6-Chloroquinoline-2,4(1H,3H)-dione, also known as 6-Chloroquinoline-2,4-dione, is an organic compound that is used in various scientific research applications. It is a colorless solid that is insoluble in water and has a molecular weight of 214.55 g/mol. This compound is an important intermediate in the synthesis of several heterocyclic compounds. It has been studied for its potential applications in medicinal chemistry, biochemistry, and pharmacology.
Scientific Research Applications
Chemical Reactions and Synthesis
6-Chloroquinoline-2,4(1H,3H)-dione plays a significant role in various chemical reactions and synthesis processes. Kafka et al. (2011) demonstrated its use in copper(I)-catalyzed [3 + 2] cycloaddition reactions, leading to the formation of 1,4-disubstituted 1,2,3-triazoles (Kafka et al., 2011). Similarly, Klásek et al. (2020) reported its reaction with ethanolamine, resulting in various products including 3-(2-hydroxyethyl)-2-thioxo-3,3a-dihydro-1H-imidazo[4,5-c]quinolin-4(5H)-ones (Klásek et al., 2020).
Preparation of Intermediates for Anticancer Agents
This compound is also utilized in the preparation of intermediates for potential anticancer agents. Cybulski et al. (2017) developed a method for preparing 2-substituted 6-chloro-2,7-dihydro-3H-dibenzo[de,h]cynnoline-3,7-diones, investigated for their anticancer properties (Cybulski et al., 2017).
Interaction with Nucleophilic Reagents
Kuryazov et al. (2010) explored the interaction of 6-bromo-8-chlorosulfonylquinazoline-2,4(1H,3H)-dione with various nucleophilic reagents, leading to a variety of derivative compounds (Kuryazov et al., 2010).
Synthesis of Heterocyclic Quinones
This compound is also integral in synthesizing new heterocyclic quinones, as shown by Yanni (1991), who synthesized oxazolo[5,4-g]quinoline-4,9-dione and other compounds, with assessments of their bactericidal activities (Yanni, 1991).
Pharmacological Studies
In the field of pharmacology, this compound derivatives have been studied as antagonists at ionotropic glutamate receptors. Colotta et al. (2012) synthesized derivatives that showed potential in decreasing neuronal damage and demonstrated anticonvulsant effects (Colotta et al., 2012).
Mechanism of Action
Target of Action
It is known that quinoline derivatives, which include 6-chloroquinoline-2,4(1h,3h)-dione, have been found to exhibit antimicrobial activity . This suggests that the compound may target certain enzymes or proteins essential for the survival and proliferation of microbial cells.
Mode of Action
It is known that quinoline derivatives can interact with their targets and cause changes that inhibit the growth and proliferation of microbial cells .
Biochemical Pathways
It is known that quinoline derivatives can interfere with the normal functioning of microbial cells, potentially affecting multiple biochemical pathways .
Result of Action
It is known that quinoline derivatives can inhibit the growth and proliferation of microbial cells .
properties
IUPAC Name |
6-chloro-1H-quinoline-2,4-dione |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClNO2/c10-5-1-2-7-6(3-5)8(12)4-9(13)11-7/h1-3H,4H2,(H,11,13) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBONVGVMAWCTFY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C2=C(C=CC(=C2)Cl)NC1=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClNO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.60 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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